4,4'-Dinonyl-2,2'-bipyridine
Overview
Description
4,4’-Dinonyl-2,2’-bipyridine is an organic compound with the molecular formula C28H44N2. It is characterized by the presence of two pyridine rings connected by a single bond, with each pyridine ring substituted by a nonyl group at the 4-position. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known to be used in the preparation of artificial muscles with lamellar structure based on a nematic triblock copolymer . It also serves as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .
Mode of Action
Its role in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may interact with its targets to facilitate specific chemical reactions or transformations .
Biochemical Pathways
Its use in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may play a role in the biochemical pathways related to these processes .
Pharmacokinetics
Its physical and chemical properties such as melting point (61-63 °c), boiling point (5224±450 °C), and density (0933±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may have specific effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dinonyl-2,2’-bipyridine. For instance, its storage conditions are reported to be sealed in dry, room temperature . This suggests that factors such as temperature, humidity, and light exposure could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4,4’-Dinonyl-2,2’-bipyridine is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It also serves as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization
Cellular Effects
It is known to be used in the preparation of an artificial muscle with lamellar structure , suggesting it may have some influence on cell function.
Molecular Mechanism
It is known to be used in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization , suggesting it may have some binding interactions with biomolecules and potential effects on enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dinonyl-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with nonylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of 4,4’-Dinonyl-2,2’-bipyridine follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems are common practices to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dinonyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
4,4’-Dinonyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials such as artificial muscles and conductive polymers.
Comparison with Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Diphenyl-2,2’-bipyridine
Comparison: 4,4’-Dinonyl-2,2’-bipyridine is unique due to its long nonyl chains, which impart hydrophobic properties and influence its solubility and reactivity. Compared to its analogs, it exhibits different coordination behavior and stability in complex formation, making it suitable for specific applications in catalysis and material science .
Properties
IUPAC Name |
4-nonyl-2-(4-nonylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFWJXYEWHCGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401566 | |
Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142646-58-0 | |
Record name | 4,4′-Dinonyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142646-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) primarily acts as a ligand, coordinating to metal ions through its two nitrogen atoms. The specific interactions and downstream effects are highly dependent on the metal ion and the overall complex formed. For example:
- In Ruthenium(II) dye-sensitized solar cells (DSSCs): dNbpy acts as an ancillary ligand in Ruthenium(II) complexes. It helps to fine-tune the energy levels of the complex, promoting efficient electron injection into the semiconductor and minimizing charge recombination. [, , , ]
- In Copper-catalyzed Atom Transfer Radical Polymerization (ATRP): dNbpy stabilizes the copper catalyst and influences the polymerization rate and control over polymer architecture. [, , , , ]
- In other applications: dNbpy can facilitate the formation of organized structures like Langmuir-Blodgett films when complexed with metal ions. [, , , ]
ANone:
- Molecular formula: C28H44N2 []
- Spectroscopic data: Characterized by techniques like NMR, IR, and UV-Vis spectroscopy. [, , , , , ]
A: dNbpy exhibits good compatibility with various organic solvents and polymers. [, , , ] Its stability depends on the chemical environment and the metal complex formed:
- Thermal stability: Generally good, but can vary depending on the metal complex. [, , , , ]
- Photostability: Important for applications like DSSCs, where prolonged light exposure is expected. dNbpy-containing Ruthenium(II) complexes often show good photostability. [, , , ]
- Hydrolytic stability: Can be a concern in aqueous environments, but complexation with certain metals can improve stability. []
ANone: dNbpy itself is not a catalyst but plays a crucial role as a ligand in various catalytic systems:
- Atom Transfer Radical Polymerization (ATRP): Enhances the activity and selectivity of copper catalysts, leading to well-defined polymers with controlled molecular weights and architectures. [, , , , ] The mechanism involves reversible activation of dormant alkyl halides by copper complexes, enabling controlled chain growth. [, , ]
ANone: Computational studies have been used to:
- Investigate the electronic structure and properties of dNbpy-containing metal complexes. [, , , ] This includes density functional theory (DFT) calculations to understand electronic transitions, energy levels, and charge transfer processes.
- Predict molecular properties and reactivity. [, , , ] For example, computational models can help predict the redox potentials, absorption spectra, and charge transfer rates of dNbpy-containing complexes.
- Rationalize experimental observations and guide the design of new materials. [, , , ] Computational studies can provide insights into the structure-property relationships of dNbpy-based systems.
ANone: SAR studies focus on understanding how structural variations in dNbpy affect its coordination behavior and the properties of the resulting metal complexes:
- Alkyl chain length: The length of the alkyl chains at the 4,4' positions can influence solubility, aggregation behavior, and packing in solid-state materials. [, , , ]
- Substituents on the bipyridine ring: Introducing electron-donating or electron-withdrawing groups can affect the electronic properties of the ligand and the metal complex, influencing redox potentials, absorption spectra, and catalytic activity. [, , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.